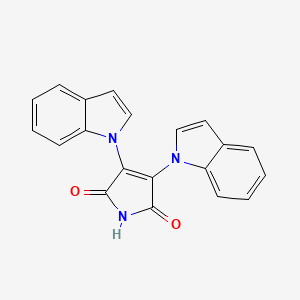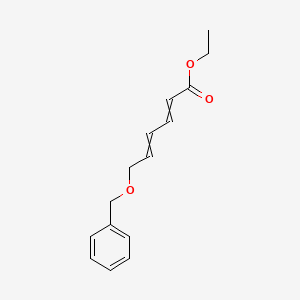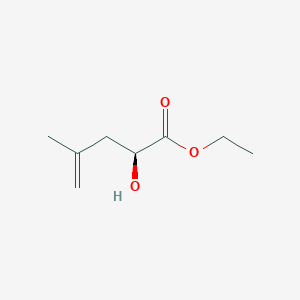![molecular formula C39H48O2 B14240622 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol CAS No. 269086-10-4](/img/structure/B14240622.png)
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two ethynyl groups attached to 3,5-di-tert-butylphenyl rings, along with a methoxy group and a phenol moiety. The compound’s structure imparts significant steric hindrance and electronic effects, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-di-tert-butylphenylacetylene and 2-methoxyphenol.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 3,5-di-tert-butylphenylacetylene is coupled with 2-methoxyphenol in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinone derivatives.
Reduction: The ethynyl groups can be reduced to form alkenyl or alkyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenyl or alkyl derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol has several scientific research applications:
Material Science: The compound’s unique structure makes it a potential candidate for the development of organic semiconductors and light-emitting materials.
Antioxidants: The phenol moiety imparts antioxidant properties, making it useful in the stabilization of polymers and other materials.
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biological Studies: Its antioxidant properties also make it a subject of interest in biological studies related to oxidative stress and cellular protection.
Wirkmechanismus
The mechanism of action of 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol primarily involves its antioxidant properties. The phenol moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric protection, enhancing its stability and effectiveness as an antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: Similar in structure but contains a phosphine group instead of a phenol moiety.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a formyl group instead of ethynyl groups.
4,4′-Di-tert-butylbiphenyl: Lacks the ethynyl and methoxy groups but has similar steric hindrance due to tert-butyl groups.
Uniqueness
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol is unique due to the combination of ethynyl groups, methoxy group, and phenol moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and antioxidant activity.
Eigenschaften
CAS-Nummer |
269086-10-4 |
|---|---|
Molekularformel |
C39H48O2 |
Molekulargewicht |
548.8 g/mol |
IUPAC-Name |
4,5-bis[2-(3,5-ditert-butylphenyl)ethynyl]-2-methoxyphenol |
InChI |
InChI=1S/C39H48O2/c1-36(2,3)30-18-26(19-31(24-30)37(4,5)6)14-16-28-22-34(40)35(41-13)23-29(28)17-15-27-20-32(38(7,8)9)25-33(21-27)39(10,11)12/h18-25,40H,1-13H3 |
InChI-Schlüssel |
IFQLQWCHSHBWCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)OC)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)

![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)



![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)


![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
